molecular formula C19H20N4O3 B11325503 3-(1H-tetrazol-1-yl)phenyl (4-tert-butylphenoxy)acetate

3-(1H-tetrazol-1-yl)phenyl (4-tert-butylphenoxy)acetate

Cat. No.: B11325503
M. Wt: 352.4 g/mol
InChI Key: WZGPBYWOALAZKP-UHFFFAOYSA-N
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Description

3-(1H-tetrazol-1-yl)phenyl (4-tert-butylphenoxy)acetate is a complex organic compound that features a tetrazole ring, a phenyl group, and a tert-butylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-tetrazol-1-yl)phenyl (4-tert-butylphenoxy)acetate typically involves multiple steps. One common method includes the formation of the tetrazole ring through a [3+2] cycloaddition reaction between an azide and a nitrile. The phenyl group is then introduced through a substitution reaction, followed by the esterification of the phenoxyacetic acid with the tert-butyl group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to ensure high yield and purity. The use of microwave-assisted synthesis and flow chemistry techniques can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1H-tetrazol-1-yl)phenyl (4-tert-butylphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1H-tetrazol-1-yl)phenyl (4-tert-butylphenoxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl (4-tert-butylphenoxy)acetate involves its interaction with specific molecular targets. The tetrazole ring can form strong hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to biological targets. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1H-tetrazole: A simpler tetrazole derivative with similar biological activities.

    4-tert-butylphenol: Shares the tert-butylphenoxy moiety but lacks the tetrazole ring.

    Phenoxyacetic acid: Contains the phenoxyacetic acid structure but without the tetrazole and tert-butyl groups[][5].

Uniqueness

3-(1H-tetrazol-1-yl)phenyl (4-tert-butylphenoxy)acetate is unique due to its combination of a tetrazole ring, phenyl group, and tert-butylphenoxy moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs[5][5].

Properties

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

[3-(tetrazol-1-yl)phenyl] 2-(4-tert-butylphenoxy)acetate

InChI

InChI=1S/C19H20N4O3/c1-19(2,3)14-7-9-16(10-8-14)25-12-18(24)26-17-6-4-5-15(11-17)23-13-20-21-22-23/h4-11,13H,12H2,1-3H3

InChI Key

WZGPBYWOALAZKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)OC2=CC=CC(=C2)N3C=NN=N3

Origin of Product

United States

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